2-cyclobutyl-2-phenylacetic acid
Description
Contextualization within Carboxylic Acids and Strained Ring Systems
2-Cyclobutyl-2-phenylacetic acid, with the chemical formula C₁₂H₁₄O₂, is a carboxylic acid featuring a unique structural motif: a cyclobutane (B1203170) ring attached to the alpha-carbon of a phenylacetic acid backbone. uni.lu This structure immediately places it within two important classes of organic compounds. As a carboxylic acid, its properties are influenced by the carboxyl group (-COOH), which can participate in a variety of reactions, including deprotonation to form a carboxylate salt, and esterification. orgsyn.org
The presence of the cyclobutane ring, a four-membered cycloalkane, introduces the concept of ring strain. The ideal bond angle for sp³-hybridized carbon atoms is 109.5°, but the geometry of the cyclobutane ring forces these angles to be approximately 90°. This deviation results in significant angle strain and torsional strain, making the ring less stable and more reactive than larger cycloalkanes or open-chain alkanes. This inherent strain can influence the chemical and physical properties of the entire molecule.
Significance of the Cyclobutyl-Phenylacetic Acid Scaffold in Chemical Research
The structural framework of this compound, combining a phenylacetic acid moiety with a cyclobutyl group, is of interest in medicinal chemistry and materials science. Phenylacetic acid and its derivatives are known to exhibit a wide range of biological activities. nih.govmdpi.com The introduction of a cyclobutyl group can modulate a molecule's lipophilicity, metabolic stability, and conformational rigidity, which are all critical parameters in drug design.
A notable application of this scaffold is in the development of calcium channel blockers. For instance, this compound has been used as a starting material in the synthesis of novel substituted octahydrocyclopenta[c]pyrrol-4-amines, which have shown potential as calcium channel inhibitors. This highlights the role of the cyclobutyl-phenylacetic acid scaffold as a valuable building block for creating complex, biologically active molecules. The three-dimensional nature of the cyclobutane ring is increasingly recognized as a desirable feature in modern drug discovery, offering a departure from the predominantly flat aromatic structures of many established drugs. nih.gov
Overview of Current Research Trajectories and Challenges
Current research involving scaffolds similar to this compound is focused on several key areas. The development of new synthetic methodologies for the efficient and stereoselective construction of molecules containing cyclobutane rings is an active field of investigation. This includes exploring novel cycloaddition reactions and C-H activation strategies.
A significant challenge lies in the stereocontrolled synthesis of substituted cyclobutanes. The inherent reactivity of the strained ring can lead to undesired side reactions, and controlling the stereochemistry at multiple centers is a complex task. Furthermore, the synthesis of specific enantiomers of chiral compounds containing this scaffold remains a hurdle, often requiring either chiral starting materials or sophisticated asymmetric catalytic methods. The development of robust and scalable synthetic routes to enantiomerically pure cyclobutyl-containing compounds is a key objective for enabling their broader application in pharmaceutical development.
Stereochemical Considerations and Enantiomeric Forms of this compound
The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-2-cyclobutyl-2-phenylacetic acid and (S)-2-cyclobutyl-2-phenylacetic acid. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities. This is a common phenomenon in pharmacology, where one enantiomer of a drug may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.
The separation of these enantiomers, a process known as chiral resolution, is a critical step in the development of single-enantiomer drugs. wikipedia.org Common methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Alternatively, chiral chromatography can be employed for the direct separation of enantiomers. tcichemicals.com
The stereoselective synthesis of a single enantiomer is another important strategy. researchgate.net This can be achieved by using chiral auxiliaries or asymmetric catalysts to control the stereochemical outcome of the reaction. While specific methods for the stereoselective synthesis or resolution of this compound are not widely reported in the literature, the principles established for related chiral carboxylic acids would be applicable. The development of such methods would be a significant advancement, paving the way for the investigation of the individual biological activities of its enantiomers.
Properties
CAS No. |
123078-51-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclobutyl 2 Phenylacetic Acid and Analogues
Foundational Synthetic Pathways to Phenylacetic Acid Derivatives
The synthesis of phenylacetic acids, a core structural motif in many pharmaceuticals and fine chemicals, is well-established. google.com These methods typically involve the formation of a carbon-carbon bond at the benzylic position followed by conversion to a carboxylic acid.
A predominant and traditional method for synthesizing phenylacetic acid involves nucleophilic substitution on a benzyl (B1604629) halide. The most common pathway begins with the reaction of benzyl bromide with potassium cyanide, typically in a solvent like DMSO, to form benzyl cyanide (also known as phenylacetonitrile). youtube.com This SN2 reaction is efficient and serves as a key step in extending the carbon chain. youtube.commdpi.com
More contemporary methods have been developed to achieve similar transformations under different conditions. One such method is the palladium-catalyzed carbonylation of benzyl chlorides. researchgate.net This process uses carbon monoxide as a source for the carboxyl group and offers an alternative to the use of cyanide reagents. researchgate.net Another approach involves the reaction of benzylsodium, formed from sodium and toluene, with carbon dioxide (in the form of dry ice) to produce the sodium salt of phenylacetic acid, which is then acidified. google.com
A variety of synthetic routes to phenylacetic acid derivatives are summarized in the table below.
| Starting Material | Reagent(s) | Product | Key Transformation |
| Benzyl Bromide | 1. KCN, DMSO; 2. H₃O⁺ | Phenylacetic Acid | Nucleophilic Substitution / Hydrolysis |
| Benzyl Chloride | CO, Pd(PPh₃)₂Cl₂, NaOH | Phenylacetic Acid | Palladium-Catalyzed Carbonylation |
| Toluene | 1. Na, Catalyst; 2. CO₂; 3. H₃O⁺ | Phenylacetic Acid | Metallation / Carboxylation |
| 2,2,2-Trichloro-1-phenylethane | NaOH, Methanol | Methyl Phenylacetate | Rearrangement / Esterification |
This table illustrates various foundational pathways to phenylacetic acid and its esters.
The hydrolysis of precursor molecules is a critical final step in many synthetic routes to phenylacetic acid. The most common precursor is phenylacetonitrile (B145931), which is itself derived from a halogenated starting material (benzyl halide). The nitrile group can be hydrolyzed to a carboxylic acid under either strong acidic or basic conditions. google.comorgsyn.org For instance, heating phenylacetonitrile with a mixture of sulfuric acid and water effectively converts the nitrile to phenylacetic acid. orgsyn.org
Alternatively, one can start with a precursor that is already halogenated at the alpha-position. For example, 2-phenylacetic acid can be brominated using N-Bromosuccinimide (NBS) and a radical initiator to form 2-bromo-2-phenylacetic acid. chemicalbook.com This halogenated acid can then be used in further synthetic steps or be subjected to hydrolysis to regenerate a substituted phenylacetic acid. The hydrolysis of 2,2,2-trichloro-1-phenylethane derivatives in the presence of a base also yields phenylacetic acid esters. google.com
Direct Synthesis and Derivatization of 2-Cyclobutyl-2-phenylacetic Acid
Directly synthesizing the title compound involves methods that construct the α-cyclobutyl-α-phenyl acetic acid structure. These strategies often begin with a ketone precursor and employ reactions that build the carboxylic acid moiety.
A logical and effective starting point for the synthesis of this compound is cyclobutyl phenyl ketone. From this precursor, several synthetic routes can be envisioned. One common strategy for converting ketones to α-hydroxy acids is through a cyanohydrin intermediate. The ketone can be reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form a cyanohydrin. Subsequent acid-catalyzed hydrolysis of the nitrile group would yield 2-cyclobutyl-2-hydroxy-2-phenylacetic acid. chemsynthesis.com This α-hydroxy acid can then be reduced to the target compound, this compound, using a variety of reducing agents, such as those used in dehydroxylation reactions.
An analogous synthesis has been reported for a similar compound, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which was prepared by reacting ethyl benzoylformate with cyclohexylmagnesium bromide. google.com This suggests a viable alternative route where a Grignard reagent derived from cyclobutyl bromide is added to an ester of benzoylformic acid.
| Precursor | Reagent(s) | Intermediate | Final Product |
| Cyclobutyl Phenyl Ketone | 1. TMSCN; 2. H₃O⁺ | 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid | This compound (after reduction) |
| Ethyl Benzoylformate | 1. Cyclobutylmagnesium Bromide; 2. H₂O | Ethyl 2-cyclobutyl-2-hydroxy-2-phenylacetate | This compound (after deoxygenation and hydrolysis) |
This table outlines plausible synthetic strategies starting from ketone or ester precursors.
Creating a specific stereoisomer of this compound requires a stereocontrolled approach. Since the α-carbon is a stereocenter, enantioselective synthesis is crucial for applications where a single enantiomer is desired. This can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of a racemic mixture.
For instance, an asymmetric synthesis could be adapted from related procedures. The asymmetric addition of a cyclobutyl organometallic reagent to a chiral glyoxylate (B1226380) ester, where the chiral auxiliary directs the stereochemical outcome of the reaction, would produce an enantiomerically enriched α-hydroxy ester. Subsequent removal of the auxiliary and reduction of the hydroxyl group would yield the chiral target acid. While specific methods for the title compound are not widely published, the principles of stereocontrolled synthesis are well-established for similar structures. mdpi.com
Enantioselective Synthesis of Cyclobutane-Containing Carboxylic Acids
The synthesis of enantiomerically enriched cyclobutanes is a challenging yet important area of organic chemistry, as these motifs are present in various bioactive compounds. chemistryviews.orgnih.gov
Recent advances have provided powerful tools for this purpose. One notable method involves a cascade reaction combining an iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. chemistryviews.org This approach allows for the synthesis of complex oxa-bicyclic heptanes, which contain a cyclobutane (B1203170) ring, with high diastereoselectivity and excellent enantioselectivity from simple alkene substrates without the need for directing groups. chemistryviews.org
Another innovative strategy is the enantioselective sulfa-Michael addition to cyclobutene (B1205218) derivatives. nih.govrsc.org Using a chiral cinchona-based squaramide organocatalyst, this reaction produces thio-substituted cyclobutanes with very high enantioselectivity. nih.govrsc.org The resulting thioether can be oxidized to a sulfone, and the ester group can be hydrolyzed to a carboxylic acid, demonstrating a versatile pathway to chiral cyclobutane carboxylic acids. rsc.org
The table below summarizes a key organocatalytic approach to chiral cyclobutanes.
| Reaction Type | Catalyst | Substrates | Yield | Enantiomeric Ratio (er) |
| Sulfa-Michael Addition | Chiral Cinchona Squaramide | Cyclobutene ester, Thiophenol | High | up to 99.7 : 0.3 |
This table highlights a state-of-the-art method for the enantioselective synthesis of functionalized cyclobutanes that can be converted to carboxylic acids. nih.govrsc.org
These advanced methodologies underscore the growing capability of synthetic chemists to construct complex, multi-functionalized, and stereochemically defined cyclobutane rings, which are essential building blocks for novel chemical entities.
Asymmetric Catalytic Methods for Cyclobutane Formation
The direct asymmetric synthesis of complex, chiral cyclobutanes remains a largely unsolved problem, necessitating the development of general and modular synthetic methods. nih.gov One promising approach involves the asymmetric cross-coupling of cyclobutenes with arylboronic acids, initiated by rhodium-catalyzed asymmetric carbometallation. nih.gov This method allows for the formation of a variety of substituted cyclobutanes through subsequent reactions such as reductive Heck reactions, 1,5-additions, and homoallylic substitutions. nih.gov
The versatility of this rhodium-catalyzed approach is highlighted by its application in the synthesis of drug candidates like Belaperidone and PF-04862853. nih.gov While this methodology has been demonstrated with rhodium and arylboronic acids, it is anticipated that it could be adapted for other metals and nucleophiles, further expanding its utility in synthetic and medicinal chemistry. nih.gov
Chiral Auxiliary and Ligand-Enabled Routes
The use of chiral auxiliaries and ligands provides a powerful strategy for controlling stereochemistry during the synthesis of chiral molecules like this compound. These methods typically involve the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Similarly, chiral ligands can be used in conjunction with metal catalysts to create a chiral environment around the reacting species, thereby influencing the stereoselectivity of the reaction. The choice of ligand is crucial and often requires extensive screening to achieve high levels of enantiomeric excess.
Resolution Techniques for Enantiomeric Separation
When a racemic mixture of this compound is produced, resolution techniques can be employed to separate the enantiomers. Classical resolution involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of this compound.
More advanced resolution techniques include chiral chromatography, where the racemic mixture is passed through a stationary phase that has been modified with a chiral selector. The enantiomers interact differently with the chiral stationary phase, leading to their separation.
Optimization of Reaction Conditions and Process Development in Academic Settings
The optimization of reaction conditions is a critical aspect of developing efficient and scalable syntheses of this compound. In academic research, this often involves a systematic investigation of various reaction parameters to maximize yield and enantioselectivity. Key parameters that are typically optimized include:
Catalyst System: The choice of metal precursor and ligand is paramount in catalytic asymmetric reactions.
Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivities.
Temperature: Reaction temperature affects both the rate of reaction and, in many cases, the stereochemical outcome.
Reactant Concentrations: The concentrations of the substrates and reagents can impact reaction kinetics and catalyst turnover.
A summary of key reaction parameters and their typical ranges for optimization is presented in the table below.
| Parameter | Typical Range/Options | Influence On |
| Catalyst | Rhodium, Palladium, Copper complexes | Enantioselectivity, Yield |
| Ligand | Chiral phosphines, N-heterocyclic carbenes | Enantioselectivity |
| Solvent | Toluene, Dichloromethane, Tetrahydrofuran | Reaction Rate, Solubility |
| Temperature | -78 °C to 100 °C | Reaction Rate, Selectivity |
| Base/Additive | Carbonates, Phosphates, Boronic acids | Catalyst Activity, Reaction Pathway |
The data gathered from these optimization studies are crucial for understanding the underlying reaction mechanisms and for translating a synthetic route from a laboratory scale to a more practical, process-level scale.
Reaction Mechanisms and Chemical Transformations of 2 Cyclobutyl 2 Phenylacetic Acid
Mechanistic Insights into Rearrangement Reactions
The decarboxylation of phenylacetic acids can proceed through different mechanisms depending on the reaction conditions and the form of the acid (neutral or anionic). elsevierpure.com For the neutral form of phenylacetic acid, a proposed mechanism involves the formation of a ring-protonated zwitterion, while the anionic form is thought to decarboxylate directly to a benzyl (B1604629) anion. elsevierpure.com These reactions are generally irreversible under high-temperature and high-pressure aqueous conditions. elsevierpure.com
In the context of cycloalkyl-phenylacetic acids, the stability of the resulting carbocation or radical intermediate plays a crucial role. While specific studies on the decarboxylative rearrangement of 2-cyclobutyl-2-phenylacetic acid are not extensively detailed in the provided results, general principles of decarboxylation suggest that the benzylic carbon, being adjacent to the phenyl ring, can stabilize a positive charge or radical, making decarboxylation a feasible process. stackexchange.com The presence of the cyclobutyl group can influence the reaction pathway, potentially leading to ring-expansion or rearrangement products, a phenomenon observed in reactions involving cyclobutyl cations. acs.org For instance, the reaction of silver cyclobutylcarboxylate with iodine results in rearranged ester products, indicating the formation and subsequent rearrangement of a cyclobutyl cation. acs.org
| Reactant Form | Proposed Intermediate | Key Influencing Factors | Potential Products |
|---|---|---|---|
| Neutral Phenylacetic Acid | Ring-protonated zwitterion elsevierpure.com | Temperature, Pressure elsevierpure.com | Toluene, Carbon Dioxide elsevierpure.com |
| Anionic Phenylacetic Acid | Benzyl anion elsevierpure.com | pH elsevierpure.com | Toluene, Bicarbonate elsevierpure.com |
| Cycloalkyl Carboxylic Acid Salts (e.g., silver cyclobutylcarboxylate) | Cyclobutyl cation acs.org | Presence of a halogen source (e.g., I2) acs.org | Rearranged esters (e.g., cyclopropylcarbinyl esters) acs.org |
The Wolff rearrangement is a key reaction for converting α-diazocarbonyl compounds into ketenes, which are versatile intermediates in organic synthesis. wikipedia.orgorganic-chemistry.org This rearrangement can be induced thermally, photochemically, or through metal catalysis, often using silver(I) oxide. wikipedia.org The reaction proceeds with the loss of dinitrogen and a 1,2-rearrangement to form a ketene (B1206846). wikipedia.org This ketene can then be trapped by various nucleophiles, such as water, alcohols, or amines, to yield carboxylic acid derivatives. wikipedia.org
To apply the Wolff rearrangement to this compound, it would first need to be converted to its corresponding α-diazoketone. This can be achieved through methods like the Arndt-Eistert synthesis, which involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane. organic-chemistry.org The resulting α-diazoketone derived from this compound would then undergo the Wolff rearrangement. The migratory aptitude of the substituents (cyclobutyl vs. phenyl) would be a critical factor in determining the product distribution, and this can be influenced by the reaction conditions (thermal, photochemical, or metal-catalyzed). organic-chemistry.org The stereochemistry of the migrating group is generally retained during the rearrangement. wikipedia.org
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Reaction Type | Rearrangement of an α-diazocarbonyl compound to a ketene. wikipedia.org | Requires conversion of the carboxylic acid to an α-diazoketone precursor. organic-chemistry.org |
| Induction Methods | Thermolysis, photolysis, or transition metal catalysis (e.g., Ag2O). wikipedia.org | Choice of method can influence reaction outcomes and migratory preferences. organic-chemistry.org |
| Intermediate | Ketene. wikipedia.orgorganic-chemistry.org | The ketene intermediate can be trapped by nucleophiles to form various derivatives. wikipedia.org |
| Key Considerations | Migratory aptitude of substituents, stereochemical retention. wikipedia.orgorganic-chemistry.org | The relative migratory ability of the cyclobutyl and phenyl groups will be important. organic-chemistry.org |
Carbonium ion (or carbocation) rearrangements are fundamental in organic chemistry and occur when a less stable carbocation rearranges to a more stable one, often through hydride or alkyl shifts. youtube.com In the context of this compound, the formation of a carbocation at the carbon bearing the cyclobutyl and phenyl groups could be initiated, for example, through protonation of an alcohol derivative followed by loss of water.
The stability of the potential carbocation is a key determinant of the reaction pathway. A primary carbocation is highly unstable, and its formation is generally avoided. youtube.com In reactions involving primary haloalkanes, rearrangements can occur concertedly with the departure of the leaving group to form a more stable secondary or tertiary carbocation. youtube.com For this compound derivatives, the benzylic position would favor the formation of a relatively stable carbocation. However, the strained cyclobutyl ring itself can undergo rearrangements. For instance, a cyclobutylcarbinyl cation can rearrange to a cyclopentyl cation, a more stable carbocation. This type of ring expansion is a common feature in the chemistry of cyclobutane (B1203170) derivatives.
Oxidative Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is in a high oxidation state, and its further oxidation typically leads to decarboxylation, releasing carbon dioxide. libretexts.org One such reaction is the Hunsdiecker reaction, where a silver salt of a carboxylic acid reacts with bromine to replace the carboxyl group with a bromine atom. libretexts.org This transformation proceeds via a radical mechanism. libretexts.org Lead tetraacetate can also be used to achieve oxidative decarboxylation. rsc.org The oxidation of phenylacetic acid with lead tetraacetate can yield esters as major products, suggesting an intramolecular decomposition of an intermediate lead(IV) salt. rsc.org
Furthermore, the benzylic position of phenylacetic acid and its derivatives is susceptible to oxidation. organic-chemistry.org Various methods exist for the oxidation of benzylic C-H bonds to carboxylic acids, often employing strong oxidizing agents or metal catalysts. organic-chemistry.org For this compound, oxidation at the benzylic position would lead to cleavage of the carbon-carbon bond and formation of other products.
Reduction Chemistry of this compound
Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgchemistrysteps.comchemguide.co.uk This reduction occurs in a two-step process, first forming an aldehyde intermediate which is then rapidly reduced to the alcohol. chemguide.co.uk It is generally not possible to stop the reaction at the aldehyde stage with LiAlH4. chemguide.co.uk Diborane (B2H6) is another reagent capable of reducing carboxylic acids. libretexts.orgchemistrysteps.com In contrast, sodium borohydride (B1222165) (NaBH4) is typically not strong enough to reduce carboxylic acids on its own. libretexts.orgchemguide.co.uk However, the reduction of carboxylic acids with NaBH4 can be achieved if the acid is first activated, for example, by conversion to a mixed anhydride (B1165640) or an ester of benzotriazole. researchgate.net
Recent advancements have introduced milder and more selective methods for carboxylic acid reduction. For instance, manganese(I)-catalyzed hydrosilylation has been shown to effectively reduce phenylacetic acid derivatives to the corresponding alcohols. nih.gov
| Reducing Agent/System | Product | Key Features |
|---|---|---|
| Lithium aluminum hydride (LiAlH4) | Primary alcohol libretexts.orgchemistrysteps.comchemguide.co.uk | Powerful, non-selective, reacts violently with water. chemistrysteps.comchemguide.co.uk |
| Diborane (B2H6) | Primary alcohol libretexts.orgchemistrysteps.com | Effective for reducing carboxylic acids. libretexts.orgchemistrysteps.com |
| Sodium borohydride (NaBH4) | No reaction (typically) libretexts.orgchemguide.co.uk | Not reactive enough for direct reduction, requires activation of the carboxylic acid. chemguide.co.ukresearchgate.net |
| Manganese(I) catalyst with Phenylsilane | Primary alcohol nih.gov | Milder conditions, tolerates various functional groups. nih.gov |
Functionalization of the Cyclobutyl and Phenyl Moieties
The functionalization of the cyclobutyl and phenyl rings in this compound opens avenues for creating a diverse range of derivatives.
Cyclobutyl Moiety: The functionalization of cyclobutane rings is an active area of research, with methods developed for the stereocontrolled introduction of various functional groups. mdpi.com For instance, the diastereocontrolled synthesis of cis-γ-functionalized cyclobutyl ketones has been achieved through a sequential C-H/C-C functionalization strategy. nih.gov While this specific example is on a ketone, the principles could potentially be adapted for the carboxylic acid. Enantioselective organocatalytic [2+2] cycloadditions provide access to optically active cyclobutane derivatives. mdpi.com
Phenyl Moiety: The phenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the alkylacetic acid side chain would influence the position of substitution (ortho, meta, or para). Additionally, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed if a halo-substituted derivative of this compound were prepared. mdpi.com Metallaphotoredox catalysis has also emerged as a powerful tool for the decarboxylative arylation of carboxylic acids, which could potentially be applied to functionalize the phenyl ring. princeton.edu
Site-Selective C-H Borylation Strategies
Direct site-selective C-H borylation of this compound has not been extensively documented in the literature. However, the principles of C-H activation in analogous systems provide a framework for predicting potential synthetic routes. youtube.comrsc.org C-H activation is a significant challenge, particularly for thermodynamically stable C-H bonds like those found in alkanes. youtube.com
The C-H bonds in this compound include those on the phenyl ring, the α-carbon (which has no C-H bond), and the cyclobutane ring. The C-H bonds of the cyclobutane ring are of particular interest due to the ring strain and their potential for directed functionalization. Research into the transannular C-H functionalization of cycloalkane carboxylic acids has highlighted the difficulty in achieving selectivity. nih.gov For cyclobutane carboxylic acids, there is a known preference for functionalizing the β-C–H bonds. nih.gov Overcoming this inherent selectivity to target the γ-position presents a considerable synthetic hurdle. nih.gov
Palladium-catalyzed methods have shown promise for γ-selective C–H arylation of various cycloalkane carboxylic acids, from cyclopentane (B165970) to cyclooctane, using specialized ligands. nih.gov However, for cyclobutane systems, overriding the preference for β-C–H activation remains a key challenge. nih.gov Rhodium-catalyzed C-H functionalization has also been explored for arylcyclobutanes, demonstrating that the benzylic C-H bonds can be reactive sites. nih.gov These catalyst-controlled reactions offer a potential strategy for differentiating between various C-H bonds within a molecule. nih.gov While specific borylation reactions on this substrate are not detailed, these broader C-H activation strategies suggest that with the appropriate catalyst and directing group, selective functionalization could be achievable.
Halogenation and Other Electrophilic Substitutions
Halogenation of this compound can occur at two primary locations: the α-carbon and the aromatic phenyl ring.
α-Halogenation: The single hydrogen atom on the α-carbon in phenylacetic acid is acidic and can be replaced via halogenation. An efficient method for the α-selective chlorination of phenylacetic acid and its derivatives has been developed using trichloroisocyanuric acid (TCCA) with catalytic phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. nih.gov This method is effective for substrates with electron-withdrawing or weakly electron-donating groups on the phenyl ring. nih.gov Given that this compound is disubstituted at the α-position, this specific reaction is not directly applicable as there is no α-hydrogen to substitute.
Electrophilic Aromatic Substitution: The phenyl ring of this compound is susceptible to electrophilic substitution. The alkyl group and the carboxylic acid moiety influence the regioselectivity of this reaction. The alkyl substituent is an activating group, directing incoming electrophiles to the ortho and para positions. The hydroxyl of the carboxylic acid group is also an ortho-, para-director. libretexts.org Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be expected to yield primarily ortho and para substituted products. For example, the reaction of phenol (B47542) derivatives with weak electrophiles is known to be facile due to the activating nature of the hydroxyl group. libretexts.org
Nucleophilic Acyl Substitution and Esterification
The carboxylic acid group is a primary site for a variety of transformations, most notably nucleophilic acyl substitution. masterorganicchemistry.comopenstax.orgyoutube.com These reactions proceed through a characteristic addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comopenstax.org The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. libretexts.org
Esterification is a common and important nucleophilic acyl substitution reaction for carboxylic acids. libretexts.org Several methods are available for the esterification of phenylacetic acid and its derivatives.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is an equilibrium process, and yields can be improved by using an excess of the alcohol or by removing water as it is formed. libretexts.org
Reaction with Alkyl Halides: Carboxylate anions, formed by deprotonating the carboxylic acid with a base, can act as nucleophiles and react with primary alkyl halides in an Sₙ2 reaction to form esters. libretexts.org
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate amide and ester formation by activating the carboxylic acid. DCC converts the hydroxyl group into a good leaving group, which is then displaced by an alcohol. libretexts.org
Catalytic Methods: Various catalysts have been developed to promote esterification under milder conditions. Metal cation-exchanged montmorillonite (B579905) nanoclays (such as Al³⁺-montmorillonite) have been shown to be effective solid acid catalysts for the liquid-phase esterification of phenylacetic acid. nih.gov Amphoteric oxometallic species, like oxotitanium acetylacetonate (B107027) (TiO(acac)₂), also serve as efficient, water-tolerant catalysts for transesterification and direct esterification reactions. nih.gov
A summary of representative esterification methods for phenylacetic acid is provided in the table below.
| Method | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., p-cresol), Acid Catalyst (e.g., H₂SO₄ or solid acid catalyst), Toluene, Reflux | Equilibrium reaction catalyzed by Brønsted acids. The carboxylic acid is protonated, making the carbonyl carbon more electrophilic for attack by the alcohol. | nih.gov |
| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), Amine Base (e.g., DMAP) | The carboxylic acid is activated by DCC, forming a highly reactive O-acylisourea intermediate which is then attacked by the alcohol. | libretexts.org |
| Nanoclay Catalysis | p-cresol, Al³⁺-montmorillonite nanoclay, Toluene, 6h | A heterogeneous catalytic method using solid acid catalysts, which can often be recovered and reused. | nih.gov |
| Oxometallic Catalysis | Alcohols, TiO(acac)₂ (1 mol%), Toluene/Xylene, Reflux | A chemoselective method tolerant of various functional groups, mediated by oxometallic species. | nih.gov |
| Solvent-Free Synthesis | 4-ethoxyphenol, Amberlyst-15 (heterogeneous acid catalyst), Reflux | A green chemistry approach that avoids organic solvents, using an excess of one reactant as the reaction medium. | gcsu.edu |
Ring-Opening Reactions of the Cyclobutane Ring in Analogous Systems
The four-membered cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under various conditions. pharmaguideline.com These reactions relieve the strain and lead to more stable acyclic or larger cyclic systems. While specific ring-opening reactions of this compound are not detailed, studies on analogous cyclobutane systems provide insight into potential pathways. researchgate.netelsevierpure.comchemsynthesis.com
Hydrogenation: Like other cycloalkanes, cyclobutane can undergo catalytic hydrogenation to yield the corresponding open-chain alkane. This ring-opening becomes more difficult as the ring size increases, with cyclopropane (B1198618) and cyclobutane being the most reactive. pharmaguideline.com
Thermolysis: Thermal reactions can induce the cleavage of C-C bonds in the cyclobutane ring. For example, substituted cyclobutenes undergo thermally induced electrocyclic ring-opening to form conjugated dienes, which can then participate in further pericyclic reactions. elsevierpure.comresearchgate.net
Photochemical Reactions: Visible-light-induced photoredox catalysis can be used to achieve ring-opening of strained rings. rsc.org For instance, the photocatalyzed cleavage of cycloketoximes proceeds via iminyl radicals that lead to selective C-C bond cleavage. researchgate.net
Rearrangements: Acid- or base-catalyzed rearrangements can lead to ring expansion or cleavage. A retro-benzilic acid rearrangement has been used to convert a hydroxycyclobutanecarboxylate into a cyclopentadione. researchgate.net Tandem reactions involving nucleophilic attack followed by ring-opening have also been reported, such as the reaction of thiazolino-2-pyridones with propargyl bromide, which proceeds through ring-opening, allene (B1206475) formation, and subsequent intramolecular [2+2] cycloaddition to form a new cyclobutane ring. acs.org
The table below summarizes various ring-opening reactions observed in analogous cyclobutane systems.
| Substrate Type | Conditions | Product Type | Mechanism/Key Feature | Reference |
|---|---|---|---|---|
| Cycloalkanes | H₂, Ni or Pt catalyst, Heat | Saturated Hydrocarbons | Catalytic hydrogenation leading to C-C bond cleavage. | pharmaguideline.com |
| Substituted Cyclobutenes | Thermal (e.g., in xylene or diglyme) | Functionalized Dienes / Six-membered rings | 4π electrocyclic ring-opening. | elsevierpure.comresearchgate.net |
| Acyl Bicyclobutanes | Visible Light, Photoredox Catalyst, Alkyl Halides | Functionalized Cyclobutenes | α-selective radical ring-opening reaction. | rsc.org |
| Heteroanellated Azabicyclo[4.2.0]octane | Reductive debenzylation conditions | Eight-membered lactam (Azocane) | Serendipitous C-C bond cleavage and ring expansion. | researchgate.net |
| Cyclobutane Oxime Esters | Photocatalysis, UV light | Distal-functionalized open-chain products | Reaction initiated by iminyl radicals leading to selective C-C cleavage. | researchgate.net |
Spectroscopic and Structural Elucidation Studies in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-cyclobutyl-2-phenylacetic acid, offering detailed insight into its molecular framework.
NMR spectroscopy is pivotal in determining the relative stereochemistry of molecules like this compound. Techniques such as the Nuclear Overhauser Effect (nOe) provide through-space correlation of nuclei, which is essential for defining the stereochemistry within a molecule. ox.ac.uk For chiral molecules, NMR can be used to distinguish between enantiomers, often with the aid of chiral derivatizing agents or chiral solvating agents that induce chemical shift differences between the stereoisomers. wikipedia.orgnih.gov
The conformation of the cyclobutyl ring and its orientation relative to the phenyl and acetic acid moieties can be inferred from coupling constants and chemical shifts. In related cycloalkyl systems, an axial proton typically displays a wider signal in the NMR spectrum than an equatorial proton due to larger coupling constants. oup.com While specific ¹H and ¹³C NMR data for this compound is not widely published, data for the parent compound, phenylacetic acid, shows characteristic signals for the phenyl protons between δ 7.24-7.36 ppm and a singlet for the methylene (B1212753) protons at δ 3.64 ppm. rsc.org The ¹³C NMR spectrum of phenylacetic acid shows the carboxylic carbon at approximately δ 177.88 ppm. rsc.org For this compound, one would expect additional signals corresponding to the cyclobutyl group and a methine proton in place of the methylene protons.
Table 1: Expected NMR Spectral Features for this compound (Based on data from analogous compounds)
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Carboxylic Acid (OH ) | 10-12 | Broad Singlet | Highly deshielded proton, characteristic of carboxylic acids. libretexts.org |
| Phenyl (H ) | 7.2-7.4 | Multiplet | Aromatic protons. rsc.org |
| Methine (C H-COOH) | ~3.5-4.0 | Doublet or Multiplet | Deshielded by both the phenyl and carboxyl groups. |
| Cyclobutyl (H ) | 1.5-2.5 | Multiplets | Complex splitting patterns due to multiple couplings. |
| Carboxylic Acid (C OOH) | ~175-180 | Singlet | Carbonyl carbon. rsc.org |
| Phenyl (C ) | 125-140 | Multiple Signals | Aromatic carbons. rsc.org |
| Methine (C H-COOH) | ~50-60 | Singlet | Alpha-carbon. |
Isotopic labeling is a powerful tool used in conjunction with NMR to trace the pathways of chemical reactions and elucidate mechanisms. researchgate.netnih.govuea.ac.uk For instance, by selectively replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can follow the labeled atom through a reaction sequence. nih.gov
In studies of related compounds, such as the biosynthesis of terpenes or the metabolism of other organic acids, isotopic labeling experiments have been crucial. nih.govoup.com For example, providing an organism or a reaction mixture with a ¹³C-labeled precursor and then analyzing the product distribution and labeling pattern by ¹³C NMR can reveal bond-forming and bond-breaking steps. While specific mechanistic studies on this compound using this technique are not prominent in the literature, the methodology is broadly applicable to understanding its formation or degradation pathways. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.
IR spectroscopy is particularly useful for identifying the characteristic functional groups of a carboxylic acid. orgchemboulder.com
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com
C=O Stretch: An intense, sharp peak is anticipated between 1690 and 1760 cm⁻¹. For aromatic carboxylic acids, this peak is typically found around 1690-1710 cm⁻¹ due to conjugation and dimerization. orgchemboulder.comjove.comyoutube.com
C-O Stretch: This appears in the 1210-1320 cm⁻¹ region. orgchemboulder.com
UV-Vis spectroscopy probes the electronic transitions within the molecule. Carboxylic acids generally show a weak n→π* transition at around 200-215 nm. libretexts.orgjove.com The presence of the phenyl group in this compound would be expected to give rise to characteristic absorptions of the benzene (B151609) chromophore, typically a strong band around 205 nm (E-band) and a weaker, structured band around 254 nm (B-band).
Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound, making it invaluable for reaction monitoring and the analysis of complex mixtures. nih.govnih.gov In combination with liquid chromatography (LC-MS/MS), it allows for the separation and quantification of analytes in intricate biological or chemical matrices. nih.gov
For this compound (C₁₂H₁₄O₂), the predicted monoisotopic mass is 190.0994 g/mol . Electron ionization (EI) mass spectrometry of the parent compound, phenylacetic acid, typically shows a prominent molecular ion peak and a base peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) formed after cleavage of the C-C bond alpha to the ring. nist.gov A similar fragmentation pattern would be expected for this compound.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 191.10666 |
| [M+Na]⁺ | 213.08860 |
| [M-H]⁻ | 189.09210 |
| [M+NH₄]⁺ | 208.13320 |
| [M+K]⁺ | 229.06254 |
X-ray Crystallography and Solid-State Structural Analysis of Related Cycloalkyl-Phenylacetic Acids
While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds, such as 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, provides significant insight into the likely molecular conformation and crystal packing. researchgate.net
In the crystal structure of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, the molecule adopts a specific conformation where the cyclopentyl and phenyl groups are arranged around the central chiral carbon. researchgate.net The crystal packing is dominated by hydrogen bonding interactions. Typically, carboxylic acids form dimeric structures in the solid state, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.com
Investigation of Intermolecular Hydrogen Bonding Networks
Therefore, detailed research findings and data tables concerning its intermolecular hydrogen bonding networks cannot be provided.
Computational and Theoretical Chemistry of 2 Cyclobutyl 2 Phenylacetic Acid
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies provide fundamental insights into the electronic properties and reactivity of molecules. However, specific quantum chemical investigations focused on 2-cyclobutyl-2-phenylacetic acid are not available in the current body of scientific literature.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic energy of molecules. While DFT has been applied to various phenylacetic acid derivatives and cyclobutane-containing compounds, no specific studies reporting the DFT-calculated ground state geometry or energetics for this compound have been identified. Such a study would be valuable for understanding the molecule's stable three-dimensional structure and its thermodynamic properties.
Computational Analysis of Reaction Transition States and Activation Barriers
The analysis of transition states and activation barriers is crucial for understanding the kinetics and mechanisms of chemical reactions. There are no published computational studies that specifically detail the transition states or activation barriers for reactions involving this compound. Research in this area would be necessary to predict its reactivity in various chemical transformations.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds. However, there are no available studies that report the computationally predicted spectroscopic parameters for this compound.
Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses
Structure-Activity Relationship (SAR) modeling is a computational technique used in drug discovery and medicinal chemistry to correlate the chemical structure of a compound with its biological activity. This allows for the generation of hypotheses about the mechanism of action and the design of more potent analogs. While SAR studies have been conducted on various classes of phenylacetic acid derivatives, no specific SAR models for this compound have been described in the scientific literature. The development of such models would require a dataset of structurally related compounds with measured biological activities.
Role As a Precursor and Building Block in Advanced Organic Synthesis
Contribution to the Synthesis of Complex Natural Products and Bioactive Molecules
The cyclobutane (B1203170) motif is a key structural element in a wide array of natural products that exhibit diverse and potent biological activities. calstate.eduresearchgate.net These four-membered rings are found in complex molecules isolated from bacteria, fungi, plants, and marine invertebrates. calstate.edu The synthesis of these intricate natural products often presents considerable challenges to chemists, making the development of new synthetic strategies and the availability of suitable building blocks crucial. researchgate.net
While direct utilization of 2-cyclobutyl-2-phenylacetic acid in the total synthesis of a specific named natural product is not prominently reported, the strategic incorporation of cyclobutane rings is a well-established approach to accessing these complex molecular frameworks. researchgate.net The synthesis of cyclobutane-containing natural products has been a significant area of research, with numerous methods developed for the construction of this strained ring system. calstate.eduresearchgate.net Compounds featuring cyclobutane rings, such as certain alkaloids and lignans, often possess interesting biological properties, driving the continuous effort to devise efficient synthetic routes. researchgate.netnih.gov
The presence of both a cyclobutane and a phenyl group in this compound makes it a potential precursor for a variety of more complex structures. For instance, cyclobutane carboxamides are found in a range of biologically active molecules, including both natural products and pharmaceutical compounds. researchgate.net A synthetic study has explored the creation of cyclobutyl carboxamide derivatives starting from materials like 2-(4-chlorophenyl)acetic acid, which shares a structural similarity with the title compound, highlighting a potential pathway for its use. calstate.edu
Utility in Medicinal Chemistry Research as a Synthetic Intermediate
In the realm of medicinal chemistry, the incorporation of a cyclobutane ring into drug candidates is an increasingly utilized strategy to enhance their pharmacological profiles. The three-dimensional nature of the cyclobutane scaffold is particularly valued in modern drug discovery, which seeks to move away from flat, two-dimensional molecules. Phenylacetic acid and its derivatives are also well-established as important starting materials for the synthesis of numerous drugs, including non-steroidal anti-inflammatory agents, analgesics, and anticancer agents. mdpi.com
Although specific examples of marketed drugs synthesized directly from this compound are not readily found, its potential as a synthetic intermediate is clear. The compound serves as a building block that can be modified to create a library of diverse molecules for biological screening. researchgate.netnih.gov For example, derivatives of phenylacetic acid have been developed as agonists for human peroxisome proliferator-activated receptors (hPPAR), which are important targets for treating metabolic diseases.
The synthesis of various bioactive compounds often involves the use of key intermediates that can be elaborated into the final drug molecule. For instance, the synthesis of the antiepileptic drug Brivaracetam involves a chiral lactone intermediate, demonstrating the importance of substituted cyclic structures in pharmaceutical development. nih.gov Similarly, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a close analog, is a known intermediate for pharmaceutical products. google.comgoogle.com This suggests that this compound could serve a similar role as a precursor to novel therapeutic agents. The development of synthetic routes to various cyclobutane derivatives, including amines and diamines, further underscores the importance of this class of compounds as intermediates for medicinally relevant molecules. chemrxiv.orgchemrxiv.org
Application as a Precursor in Agrochemical Research
The field of agrochemical research also benefits from the use of diverse chemical building blocks to develop new and effective herbicides, pesticides, and plant growth regulators. Phenylacetic acid itself exhibits auxin-like activity, a class of plant hormones, and its derivatives have been explored for their potential in agriculture. mdpi.comresearchgate.net
While there is no specific, widely reported application of this compound as a direct precursor in a commercial agrochemical, the structural components of the molecule are relevant to this field. The synthesis of trifluoromethyl-cyclobutane-containing analogues of existing agrochemicals has been explored as a strategy to improve their properties, such as metabolic stability. researchgate.netnih.gov This research highlights the interest in incorporating cyclobutane rings into agrochemical design. The general utility of phenylacetic acid derivatives in the formulation of herbicides and pesticides further supports the potential for this compound to serve as a valuable precursor in this area. mdpi.com
Biological Activity Research of 2 Cyclobutyl 2 Phenylacetic Acid and Analogues Non Clinical Focus
In Vitro Investigations of Biological Effects
The in vitro biological activities of phenylacetic acid and its derivatives have been explored, primarily focusing on their antimicrobial properties and their ability to modulate enzyme activity.
Studies on Antimicrobial Activity and Related Mechanisms
Phenylacetic acid (PAA), a naturally occurring compound found in various plants and produced by microorganisms, has demonstrated antimicrobial properties against a range of pathogens. nih.govnih.govwikipedia.org For instance, PAA isolated from Bacillus megaterium L2 showed significant antibacterial activity against Agrobacterium tumefaciens T-37, a plant pathogen responsible for crown gall disease. nih.govresearchgate.net The mechanism of its antibacterial action is thought to involve the disruption of cell membrane integrity, leading to the leakage of intracellular components and inhibition of essential metabolic processes like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net
Studies have shown that PAA can induce oxidative stress in bacterial cells by stimulating the production of reactive oxygen species (ROS), which can damage cellular structures and contribute to cell death. nih.gov The antimicrobial efficacy of phenolic acids, including PAA, can be influenced by their chemical structure, such as the presence and position of hydroxyl groups on the phenyl ring. scispace.com Generally, the antimicrobial effect of phenolic acid derivatives tends to increase with the lengthening of the alkyl chain in their ester forms. scispace.com
| Compound | Microorganism | Observed Effect | Reference |
| Phenylacetic acid (PAA) | Agrobacterium tumefaciens T-37 | IC50 of 0.8038 mg/mL; disrupts cell membrane integrity, inhibits TCA cycle enzymes (MDH and SDH), increases ROS production. | nih.govresearchgate.net |
| Phenylacetic acid (PAA) | Bacillus licheniformis | Produced by this bacterium, exhibits broad-spectrum antimicrobial activity. | nih.gov |
| Phenolic acid alkyl esters | Bacillus cereus DMF 2001 | Butyl esters showed effective growth inhibition. | scispace.com |
| Phenolic acid alkyl esters | Saccharomyces cerevisiae DMF 1017 | Butyl esters showed effective growth inhibition. | scispace.com |
Exploration of Enzymatic Target Modulation
Furthermore, as mentioned in the previous section, phenylacetic acid has been shown to inhibit key enzymes in the TCA cycle of bacteria, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), contributing to its antimicrobial effects. nih.gov
Cellular Pathway Interrogation and Signal Transduction Studies (e.g., KEAP1-NRF2 pathway)
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.govfrontiersin.orgnih.gov While there is no direct evidence of 2-cyclobutyl-2-phenylacetic acid modulating the KEAP1-NRF2 pathway, the general class of phenolic acids has been implicated in the regulation of this pathway.
Under normal conditions, KEAP1 targets NRF2 for degradation. nih.govnih.gov However, upon exposure to stressors, KEAP1's inhibitory function is disrupted, allowing NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes. nih.govfrontiersin.orgnih.gov Some studies suggest that certain phenolic compounds can activate the NRF2 pathway, thereby enhancing the cell's antioxidant capacity. The ability of a compound to modulate this pathway is often linked to its electrophilic nature and its ability to react with specific cysteine residues on KEAP1. nih.gov Further research is needed to determine if this compound or its analogues can interact with and modulate the KEAP1-NRF2 signaling pathway.
Development as a Chemical Probe for Fundamental Biological Processes
The development of chemical probes is essential for studying the function and activity of biological molecules in their native environment. An ideal chemical probe is highly selective for its target and possesses properties that allow for its detection and quantification.
While this compound itself has not been reported as a chemical probe, the concept of developing probes from molecules with specific biological activities is well-established. For instance, a redox-activatable fluorescent probe for COX-2, named fluorocoxib Q, has been developed to enable in vivo imaging of this enzyme, which is often overexpressed in inflammatory and cancerous tissues. nih.gov Although structurally distinct from this compound, the design principles of such probes could potentially be applied to develop tools for studying the targets of phenylacetic acid derivatives, should specific and potent interactions be identified in the future.
Future Research Directions and Unexplored Avenues
Development of Greener and More Efficient Synthetic Pathways
The imperative for environmentally benign chemical processes is driving research towards greener and more efficient methods for synthesizing 2-cyclobutyl-2-phenylacetic acid and its derivatives. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. Future efforts will likely focus on the development of one-pot syntheses and the use of non-toxic, renewable solvents like glycerol (B35011) to minimize environmental impact and improve energy efficiency. mdpi.com The exploration of catalyst-free reaction conditions at ambient temperatures is another promising avenue for creating more sustainable synthetic protocols. mdpi.com
Moreover, the principles of green chemistry, such as atom economy and the reduction of derivatives, will be central to designing novel synthetic strategies. This includes the investigation of alternative starting materials and reagents that are less toxic and more readily available. The goal is to develop scalable and economically viable processes that reduce waste and energy consumption, making the production of these compounds more sustainable in the long term.
Advanced Mechanistic Studies on Strained Ring Chemistry
The cyclobutane (B1203170) moiety in this compound imparts significant ring strain, which dictates its reactivity and chemical behavior. nih.gov Advanced mechanistic studies are crucial to fully understanding the intricacies of reactions involving this strained ring system. Techniques such as Density Functional Theory (DFT) calculations can provide profound insights into reaction mechanisms, transition states, and the chemoselectivity of reactions involving cyclobutane derivatives. rsc.org
Future research will likely employ a combination of experimental and computational methods to investigate the ring-opening and ring-expansion reactions of cyclobutyl-containing compounds. rsc.orgrsc.org Understanding the influence of substituents on the cyclobutane ring and their effect on reaction pathways will be a key area of focus. These studies will not only enhance our fundamental knowledge of strained ring chemistry but also enable the design of novel transformations and the synthesis of complex molecular architectures. figshare.com
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. For compounds like this compound, ML models can be trained on existing reaction data to predict the outcomes of new synthetic routes, optimize reaction conditions, and even design novel derivatives with desired properties. youtube.com By analyzing vast datasets, these models can identify patterns and relationships that may not be apparent to human researchers, thereby accelerating the discovery process. nih.gov
The development of robust predictive models requires large, high-quality datasets. nih.govresearchgate.net Future work will involve the curation of comprehensive databases of reactions involving cyclobutane-containing compounds. These models can then be used to predict various properties, including reactivity, selectivity, and even biological activity. chinesechemsoc.org The ability to accurately predict the feasibility and outcome of a synthetic step before it is attempted in the lab will save significant time and resources. youtube.com
Discovery of Novel Biological Targets through Mechanistic Investigations
While some biological activities of phenylacetic acid derivatives have been explored, the full therapeutic potential of this compound remains largely untapped. mdpi.comresearchgate.net Mechanistic investigations into how this compound and its analogs interact with biological systems can lead to the discovery of novel therapeutic targets. The unique three-dimensional structure conferred by the cyclobutane ring may allow for specific interactions with proteins and other biological macromolecules that are not achievable with more flexible or planar molecules. nih.gov
Future research will focus on elucidating the mechanism of action of this compound in various biological contexts. This could involve screening the compound against a wide range of biological targets, including enzymes and receptors. mdpi.com By understanding the molecular basis of its activity, researchers can identify new therapeutic applications and design more potent and selective analogs. This mechanistic approach to drug discovery holds the promise of uncovering new treatments for a variety of diseases.
Q & A
Q. How can structure-activity relationship (SAR) studies differentiate this compound from analogs like 2-cyclohexyl derivatives?
- Answer: Compare bioactivity data (e.g., IC₅₀ values) against analogs in standardized assays. X-ray crystallography or cryo-EM reveals structural differences in target binding. Computational SAR models quantify contributions of the cyclobutyl group to potency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
